molecular formula C4H7BN2O3 B1396527 5-Pyrimidyl boronic acid hydrate CAS No. 696602-91-2

5-Pyrimidyl boronic acid hydrate

Cat. No.: B1396527
CAS No.: 696602-91-2
M. Wt: 141.92 g/mol
InChI Key: LYFNYAJLYNQEBC-UHFFFAOYSA-N
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Description

5-Pyrimidyl boronic acid hydrate is a heteroaromatic boronic acid derivative characterized by a pyrimidine ring substituted with a boronic acid (–B(OH)₂) group. This compound is of significant interest in synthetic organic chemistry and medicinal chemistry due to its ability to participate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery . Its boronic acid moiety enables reversible covalent interactions with diols and amines, making it a candidate for molecular recognition systems, biosensors, and enzyme inhibitors . The hydration state of the compound enhances its stability in aqueous environments, a critical factor for biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyrimidyl boronic acid hydrate typically involves the bromine-lithium exchange reaction on 5-bromopyrimidine, followed by reaction with triisopropyl borate. The general steps are as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Scientific Research Applications

5-Pyrimidylboronic acid hydrate, also known as pyrimidine-5-boronic acid hydrate, is a chemical compound with diverse applications, particularly in scientific research. It is used as an intermediate in pharmaceutical applications . Boronic acids, including 5-pyrimidylboronic acid hydrate, can form complexes with diols, and their structure-reactivity relationships have been evaluated across a wide pH range .

Scientific Research Applications

  • Synthesis of Heteroarylpyrimidines: 5-Pyrimidylboronic acid is used in the synthesis of novel heteroarylpyrimidines via Suzuki cross-coupling reactions . It can be synthesized through lithium-halogen exchange reactions on 5-bromopyrimidine followed by reaction with triisopropylborate .
  • Suzuki-Miyaura Coupling Chemistry: Boronic acids are useful due to recent advancements in Suzuki-Miyaura coupling chemistry, leading to an increasing number of accessible boronic acid derivatives .
  • Complex Formation: 5-Pyrazolones have been observed to form four-coordinate boron(III) complexes when reacted with arylboronic acids .
  • Monitoring and Bio-interactive Applications: Borono-lectin interactions are exploited in applications like continuous monitoring and environment-sensitive, bio-interactive applications, where reversible or oscillatory patterns of biomolecules are of interest .

Mechanism of Action

The mechanism of action of 5-Pyrimidyl boronic acid hydrate involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and biological applications. For example, in enzyme inhibition, the boronic acid group can form a covalent bond with the active site of the enzyme, thereby inhibiting its activity .

Comparison with Similar Compounds

Chemical Properties

Table 1: Key Physicochemical Properties of Selected Boronic Acids

Compound pKa (Boronic Acid) Water Solubility Stability (pH 7.4) Key Functional Groups
5-Pyrimidyl boronic acid hydrate ~8.5 Moderate High Pyrimidine, boronic acid
Phenylboronic acid 8.8 Low Moderate Benzene, boronic acid
3-Pyridyl boronic acid 5.2 High Moderate Pyridine, boronic acid
2-Thienylboronic acid 4.9 Moderate Low Thiophene, boronic acid
  • pKa and Acidity : The pKa of this compound (~8.5) is higher than that of phenylboronic acid (8.8) but lower than 3-pyridyl boronic acid (5.2). This positions it as a moderately acidic boronic acid, suitable for applications requiring reversible binding near physiological pH .
  • Stabilization Mechanisms : Unlike 2,6-diarylphenylboronic acids, which rely on through-space electronic effects for stabilization, this compound achieves stability via resonance effects from the pyrimidine ring and hydration .

Reactivity in Protodeboronation and Cross-Coupling

Table 2: Reactivity Comparison in Protodeboronation (pH-Dependent)

Compound Reactivity (pH 1–14) Dominant Pathway Catalytic Requirements
This compound Low in acidic pH Base-catalyzed (k′₂ + k₂cat) Requires strong base
3-Pyridyl boronic acid Moderate Neutral (k′₄) + base-catalyzed Base or acid optional
5-Thiazolyl boronic acid High Neutral (k′₄) + basic (k′₂) None
  • Protodeboronation : this compound exhibits slower protodeboronation rates compared to pyridyl or thiazolyl analogs. Its reactivity peaks under basic conditions, requiring base catalysis for boronate ester formation .
  • Suzuki-Miyaura Utility : While phenylboronic acid is widely used in cross-coupling, this compound offers regioselectivity advantages in synthesizing heterocyclic pharmaceuticals, such as indazole derivatives .

Biological Activity

5-Pyrimidyl boronic acid hydrate (C4_4H7_7BN2_2O3_3) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in cancer treatment, antiviral properties, and its role as a boronic acid in various biochemical assays.

This compound is characterized by its boronic acid functional group, which allows it to engage in reversible covalent interactions with diols and other nucleophiles. This property is pivotal in its use as a sensor and in drug development.

Biological Activities

1. Anticancer Activity

Recent studies have demonstrated that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds derived from pyrimidines have been shown to inhibit cancer cell growth effectively. In vitro studies reported IC50_{50} values indicating that this compound can selectively target cancer cells while exhibiting lower toxicity towards normal cells.

Cell Line IC50_{50} (µM) Reference
MCF-7 (Breast Cancer)0.87 - 12.91
MDA-MB-2311.75 - 9.46
Normal Liver Cells>200

The selectivity index of these compounds indicates a promising therapeutic window for further development.

2. Antiviral Activity

This compound has shown potential as an antiviral agent against various viral strains. A study indicated that derivatives of this compound demonstrated efficacy against both Oseltamivir-sensitive and resistant strains of influenza A virus, achieving significant reductions in viral load in infected models. The compound's mechanism appears to involve direct inhibition of viral replication, making it a candidate for further exploration in antiviral therapies.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Boronic acids are known to inhibit proteasome activity, which is crucial for cancer cell survival. By targeting the proteasome, these compounds can induce apoptosis in malignant cells.
  • Targeting Kinases : Some studies suggest that pyrimidine-based compounds can act as ATP competitive inhibitors of various kinases involved in cancer progression.

Case Studies

Case Study 1: Anticancer Efficacy

A comprehensive study involving the administration of this compound in murine models showed promising results. The compound was administered at doses up to 40 mg/kg, resulting in a significant reduction of tumor size and improved survival rates compared to controls. The study highlighted the compound's ability to enhance caspase-9 levels, indicating an apoptotic mechanism of action.

Case Study 2: Antiviral Activity Assessment

In another study focused on antiviral properties, mice infected with influenza A were treated with varying doses of the compound. Results indicated a more than two-log reduction in viral load within the lungs and improved survival rates compared to untreated controls, demonstrating the compound's potential as an antiviral agent.

Safety Profile

Safety assessments have shown that this compound exhibits low acute toxicity levels when administered at high doses (up to 2000 mg/kg). Long-term studies are necessary to fully understand the chronic toxicity and safety profile of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-pyrimidyl boronic acid hydrate, and how do reaction conditions influence yield?

  • Methodological Answer : 5-Pyrimidyl boronic acid derivatives are typically synthesized via palladium-catalyzed Suzuki-Miyaura coupling. For example, intermediates can be prepared by reacting halogenated pyrimidines with bis(pinacolato)diboron under basic conditions (e.g., Na₂CO₃) using bis(triphenylphosphine)palladium(II) chloride as a catalyst . Hydrazine hydrate is often employed to deprotect intermediates, such as removing phthaloyl groups, before final boronic acid functionalization . Key factors affecting yield include catalyst loading, reaction temperature (often 80–100°C), and pH control during deprotection.

Q. How can researchers optimize purification of this compound given its sensitivity to hydrolysis?

  • Methodological Answer : Due to boronic acids' propensity for protodeboronation and hydrolysis, purification often involves low-temperature crystallization or chromatographic techniques under inert atmospheres (e.g., N₂). Prodrug strategies, such as pinacol ester protection, are recommended during multi-step syntheses to enhance stability. Post-synthesis, rapid lyophilization or storage in anhydrous solvents (e.g., DMSO) at −20°C minimizes degradation .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹¹B NMR, is critical for confirming boronic acid identity (δ ~30 ppm for trigonal planar boron). Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation, while infrared (IR) spectroscopy identifies B–O and B–OH stretches (1350–1250 cm⁻¹). X-ray crystallography is used to resolve dimeric structures stabilized by hydrogen bonds, as observed in 5-pyrimidyl derivatives .

Q. How does this compound interact with diols, and how can this be quantified?

  • Methodological Answer : Boronic acids form reversible esters with 1,2- or 1,3-diols via pH-dependent equilibria. For 5-pyrimidyl derivatives, binding constants (Ka) can be determined using isothermal titration calorimetry (ITC) or fluorescence displacement assays with reporters like Alizarin Red S. Competitive binding studies at physiological pH (7.4) are essential, as the boronate anion (formed above pH 8.5) exhibits stronger diol affinity .

Q. What are the storage and handling protocols to maintain this compound stability?

  • Methodological Answer : Store under inert gas (argon) at −20°C in sealed, desiccated vials. Avoid aqueous buffers unless immediately prior to use. For long-term stability, convert to pinacol esters, which are less prone to hydrolysis. Regularly monitor purity via HPLC with UV detection at 254 nm to assess degradation .

Advanced Research Questions

Q. How do pH and substituent effects influence the protodeboronation kinetics of this compound?

  • Methodological Answer : Protodeboronation rates are pH-sensitive and follow distinct pathways. For 5-pyrimidyl derivatives, base-catalyzed (k′₂) and neutral (k′₄) mechanisms dominate. Kinetic studies using ¹H NMR or UV-Vis spectroscopy under buffered conditions (pH 1–14) reveal maximum instability near neutral pH (7–8). Electron-withdrawing groups on the pyrimidine ring accelerate degradation, requiring compensatory design (e.g., meta-substituents) .

Q. What strategies resolve discrepancies in reported reactivity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in solvent polarity, trace metal contamination, or incomplete degassing. Standardize reaction conditions using chelating agents (e.g., EDTA) to sequester metal ions. Control humidity via molecular sieves and validate boronic acid concentration via quantitative ¹¹B NMR before reactivity assays .

Q. How can this compound be integrated into dynamic covalent hydrogels for biomaterial applications?

  • Methodological Answer : Incorporate the compound into polysaccharide-based hydrogels (e.g., hyaluronic acid) via boronate ester crosslinking. Optimize gelation kinetics by adjusting pH (8.5–9.5) and diol density. Rheological studies (e.g., oscillatory shear tests) quantify self-healing properties, while fluorescence recovery after photobleaching (FRAP) confirms dynamic bond reversibility .

Q. What computational tools predict the binding affinity of this compound to biological targets?

  • Methodological Answer : Density functional theory (DFT) calculates boron-diol bond energies, while molecular docking (AutoDock Vina) models interactions with proteins like proteases. Machine learning models trained on boronic acid-drug datasets (e.g., PubChem) prioritize derivatives with optimal LogP (<3) and polar surface area (<90 Ų) for cell permeability .

Q. How can this compound be functionalized for selective Gram-positive bacterial detection?

  • Methodological Answer : Conjugate the compound to carbon dots (C-dots) via EDC/NHS chemistry to create a fluorescence biosensor. The boronic acid binds to Gram-positive bacterial glycolipids, inducing fluorescence quenching. Validate specificity using flow cytometry with Staphylococcus aureus (Gram-positive) vs. Escherichia coli (Gram-negative) controls .

Properties

IUPAC Name

pyrimidin-5-ylboronic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BN2O2.H2O/c8-5(9)4-1-6-3-7-2-4;/h1-3,8-9H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFNYAJLYNQEBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CN=C1)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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